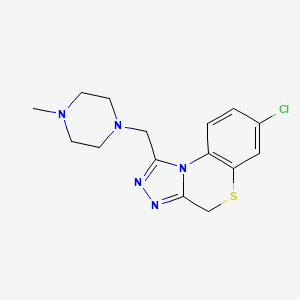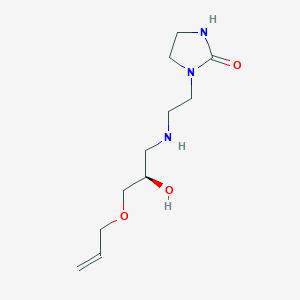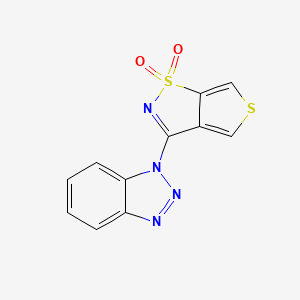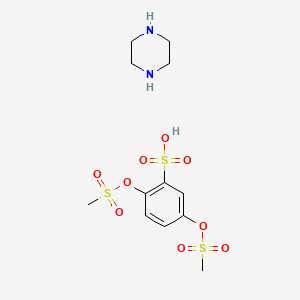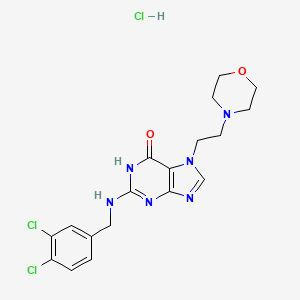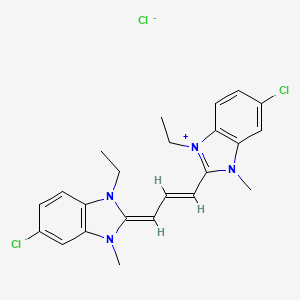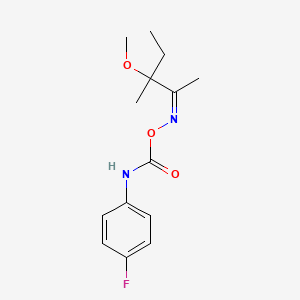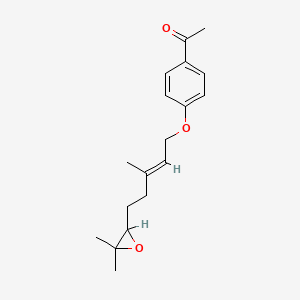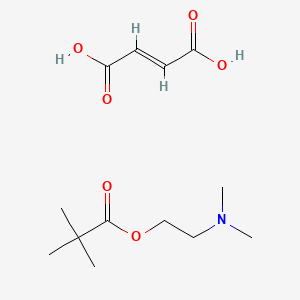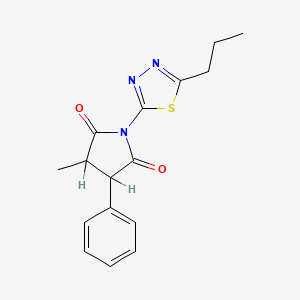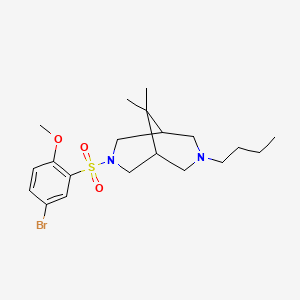
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(331)nonane is a complex organic compound with a unique structure that includes a brominated aromatic ring, a sulfonyl group, and a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the formation of the diazabicyclo nonane core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic sites on proteins, while the diazabicyclo nonane core provides structural stability and specificity. The brominated aromatic ring can participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Chloro-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
Compared to similar compounds, 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the sulfonyl group and the diazabicyclo nonane core also contributes to its distinct chemical and physical properties.
Properties
CAS No. |
120465-92-1 |
|---|---|
Molecular Formula |
C20H31BrN2O3S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)sulfonyl-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H31BrN2O3S/c1-5-6-9-22-11-15-13-23(14-16(12-22)20(15,2)3)27(24,25)19-10-17(21)7-8-18(19)26-4/h7-8,10,15-16H,5-6,9,11-14H2,1-4H3 |
InChI Key |
FGPALBNCOVUHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




